![molecular formula C18H22N2O3S B3919953 N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide](/img/structure/B3919953.png)
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide
Overview
Description
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. It has been shown to have potential in the treatment of cancer, inflammation, and other diseases. In
Mechanism of Action
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 inhibits the activity of Rho GTPases by binding to a specific site on the GTPase and preventing its activation. This leads to a reduction in downstream signaling pathways that are involved in cell migration, proliferation, and survival. The exact mechanism of action of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for Rho GTPase activation.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell migration and invasion, induce apoptosis, and reduce tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been shown to have potential in the treatment of cardiovascular disease, neurodegenerative diseases, and other conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of Rho GTPases in cellular processes. However, one limitation of N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 is that it has relatively low specificity for Rho GTPases, and can also inhibit other related GTPases. This can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864. One area of interest is the development of more specific inhibitors that target individual Rho GTPases. Another area of interest is the investigation of the role of Rho GTPases in specific diseases, such as cancer and inflammation. In addition, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 may have potential as a therapeutic agent in combination with other drugs or treatments.
Scientific Research Applications
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of Rho GTPases, which are involved in a variety of cellular processes including cell migration, proliferation, and survival. As a result, N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide 1864 has been investigated for its potential in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-N-(2-hydroxyethyl)-2-methylsulfanylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-23-15-7-4-6-14(12-15)13-20(10-11-21)18(22)16-8-5-9-19-17(16)24-2/h4-9,12,21H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRIOXGXMNETIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)C(=O)C2=C(N=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-N-(2-hydroxyethyl)-2-(methylthio)nicotinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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